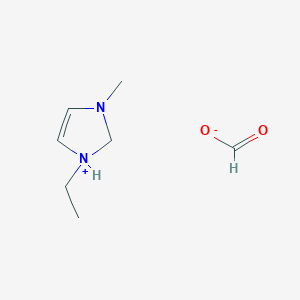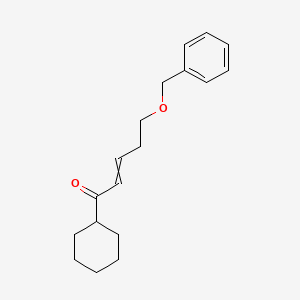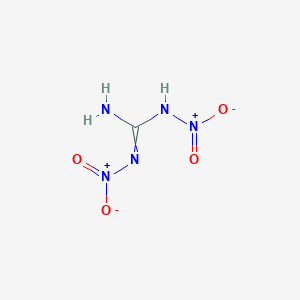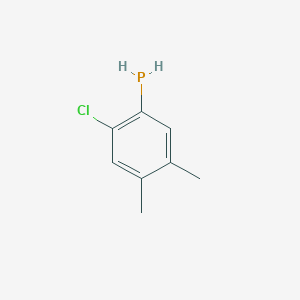
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium formate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium formate is an ionic liquid that has garnered significant interest in recent years due to its unique properties and potential applications in various fields. This compound is part of the imidazolium family, known for their stability, low volatility, and ability to dissolve a wide range of substances. These characteristics make this compound a valuable compound in both academic research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium formate typically involves the alkylation of imidazole derivatives. One common method is the reaction of 1-ethylimidazole with methyl iodide to form 1-ethyl-3-methylimidazolium iodide. This intermediate is then reacted with formic acid to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yields and purity of the final product. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the production process more sustainable.
化学反应分析
Types of Reactions: 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium formate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the formate anion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in an aqueous medium at room temperature.
Reduction: Sodium borohydride in methanol under reflux conditions.
Substitution: Nucleophiles like chloride or bromide ions in an aqueous or organic solvent.
Major Products Formed:
Oxidation: The major products include carboxylic acids and aldehydes.
Reduction: The primary products are alcohols and amines.
Substitution: The products depend on the nucleophile used, such as halide salts or other ionic liquids.
科学研究应用
1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium formate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis, particularly in reactions requiring high polarity and low volatility.
Biology: Employed in the extraction and stabilization of biomolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to dissolve both hydrophilic and hydrophobic compounds.
Industry: Utilized in the development of advanced materials, such as ionic liquid-based polymers and electrolytes for batteries.
作用机制
The mechanism by which 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium formate exerts its effects is primarily through its ionic nature. The compound can interact with various molecular targets, including enzymes and receptors, by forming ionic bonds and hydrogen bonds. These interactions can alter the activity of the target molecules, leading to changes in biochemical pathways. The formate anion can also participate in redox reactions, further influencing cellular processes.
相似化合物的比较
- 1-Ethyl-3-methylimidazolium acetate
- 1-Ethyl-3-methylimidazolium chloride
- 1-Ethyl-3-methylimidazolium bromide
Comparison: 1-Ethyl-3-methyl-2,3-dihydro-1H-imidazol-1-ium formate is unique due to its formate anion, which imparts distinct properties compared to other imidazolium salts. For instance, the formate anion can participate in hydrogen bonding and redox reactions, making it more versatile in certain applications. In contrast, other imidazolium salts like acetate, chloride, and bromide may have different solubility profiles and reactivity, influencing their suitability for specific uses.
属性
CAS 编号 |
865627-65-2 |
|---|---|
分子式 |
C7H14N2O2 |
分子量 |
158.20 g/mol |
IUPAC 名称 |
1-ethyl-3-methyl-1,2-dihydroimidazol-1-ium;formate |
InChI |
InChI=1S/C6H12N2.CH2O2/c1-3-8-5-4-7(2)6-8;2-1-3/h4-5H,3,6H2,1-2H3;1H,(H,2,3) |
InChI 键 |
RCAIAWXCDYJARE-UHFFFAOYSA-N |
规范 SMILES |
CC[NH+]1CN(C=C1)C.C(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Chloro-6-[(methylamino)methylidene]-2-(2-phenylpropan-2-yl)cyclohexa-2,4-dien-1-one](/img/structure/B15160073.png)
![(3S,4S)-1-(3-Methoxypropyl)-4-{[(E)-(4-methylpentan-2-ylidene)amino]methyl}piperidin-3-ol](/img/structure/B15160085.png)
![Phenol, 4-methyl-2-[(1R)-1,2,2-trimethylcyclopentyl]-](/img/structure/B15160091.png)
![1,3-diphenyl-4,6-bis(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15160098.png)
![1-(6-Chloropyridin-3-yl)-4-[2-(4-fluorophenyl)ethyl]piperazine](/img/structure/B15160099.png)
![N-(4-Bromophenyl)-2-{[(trimethylstannyl)oxy]carbonyl}benzamide](/img/structure/B15160109.png)


![Methyl [3-(but-1-en-1-yl)cyclohexyl]carbamate](/img/structure/B15160134.png)




![2-(4',5-Dimethoxy-[1,1'-biphenyl]-2-yl)pyridine](/img/structure/B15160165.png)
